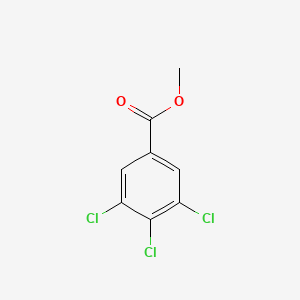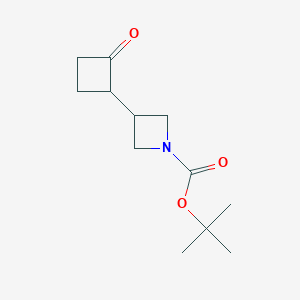
tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate” is a chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C10H17NO3 and it has a molecular weight of 199.25 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CC=O)=O)C . The InChI representation is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 .
Mécanisme D'action
Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate is an organic compound with a cyclic structure. It is believed to act as a nucleophile in organic reactions, meaning that it can react with an electrophile to form a new bond. This reaction is facilitated by the presence of an electron-withdrawing group, such as a carbonyl group, which helps to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies suggest that it may have potential therapeutic applications, such as in the treatment of cancer. In addition, it may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate is a relatively stable compound and is therefore suitable for use in laboratory experiments. It is also relatively non-toxic and can be easily synthesized using a variety of methods. However, it is also a relatively expensive compound, and its reactivity can vary depending on the reaction conditions used.
Orientations Futures
The future directions for research on tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate include further investigation into its potential therapeutic applications, such as in the treatment of cancer and neurological disorders. In addition, further research is needed to improve the synthesis methods for this compound, as well as to develop new methods for its use in organic reactions. Additionally, further research is needed to explore its potential applications in the synthesis of other compounds, such as peptides, nucleosides, and amino acids. Finally, further research is needed to explore the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate can be synthesized by a variety of methods, including the Vilsmeier-Haack reaction, the Stetter reaction, and the Wittig reaction. The Vilsmeier-Haack reaction is the most commonly used method for the synthesis of this compound. In this reaction, an amide and a chloroformate react to form an intermediate, which is then hydrolyzed to form the desired product.
Applications De Recherche Scientifique
Tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of several important compounds, such as drugs, agrochemicals, and polymers. It is also used in the synthesis of a variety of other compounds, such as peptides, nucleosides, and amino acids. In addition, it is used as a catalyst in organic reactions and as a reagent for the synthesis of other organic compounds.
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWFHNQBVDSXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)


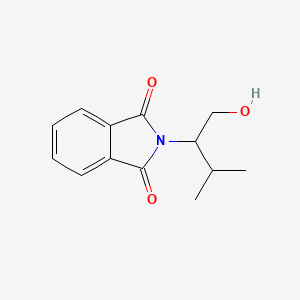
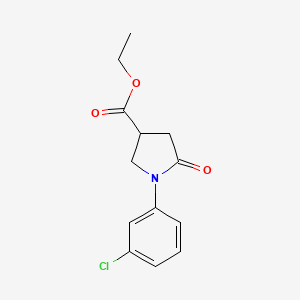
![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
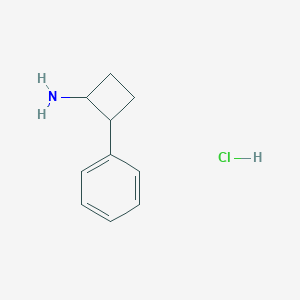
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
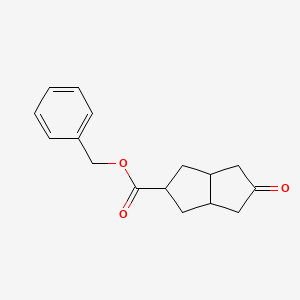
![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)
![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
